

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methoxyethyl Methacrylate

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Compound of Interest

Compound Name: 2-Methoxyethyl methacrylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) spectroscopy data for **2-Methoxyethyl methacrylate** (2-MEMA). It includes a detailed analysis of the characteristic absorption bands, experimental protocols for data acquisition, and a visual representation of the correlation between the molecule's functional groups and their spectral signatures. This information is crucial for material identification, purity assessment, and studying polymerization kinetics in various research and development applications, including drug delivery systems and biomaterial synthesis.

Data Presentation: Infrared Absorption Bands

The infrared spectrum of **2-Methoxyethyl methacrylate** exhibits a series of absorption bands that are characteristic of its molecular structure. The key to interpreting the spectrum lies in assigning these bands to specific vibrational modes of the molecule's functional groups. The quantitative data, including the wavenumber, intensity, and corresponding vibrational assignment, are summarized in the table below. This data has been compiled from various spectral databases and literature sources.



Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Functional Group
~2950	Medium-Strong	C-H asymmetric stretching	Alkyl (CH3, CH2)
~2880	Medium	C-H symmetric stretching	Alkyl (CH3, CH2)
~1720	Strong	C=O stretching	α,β-unsaturated Ester
~1638	Medium	C=C stretching	Alkene (methacrylate)
~1450	Medium	C-H bending	Alkyl (CH2, CH3)
~1320 & 1300	Medium	C-O stretching	Ester
~1160	Strong	C-O-C asymmetric stretching	Ether
~1050	Medium	C-O-C symmetric stretching	Ether
~815	Medium	=C-H bending (out-of- plane)	Alkene (methacrylate)

Experimental Protocols

The provided infrared spectroscopy data is typically obtained using Attenuated Total Reflectance (ATR) or Neat sample techniques with a Fourier-transform infrared (FTIR) spectrometer.

- 1. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
- Principle: This technique allows for the direct analysis of liquid or solid samples with minimal to no sample preparation. An infrared beam is passed through an ATR crystal with a high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. The sample absorbs energy at specific wavelengths, and the attenuated beam is then directed to the detector.



· Methodology:

- A small drop of 2-Methoxyethyl methacrylate is placed directly onto the surface of the ATR crystal.
- The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.
- The infrared spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.
- The resulting spectrum is then processed, which may include baseline correction and peak picking.

2. Neat Transmission Spectroscopy:

- Principle: In this method, a thin film of the neat (undiluted) liquid sample is placed between two infrared-transparent salt plates (e.g., NaCl or KBr). The infrared beam passes directly through the sample.
- Methodology:
 - A drop of 2-Methoxyethyl methacrylate is placed on one salt plate.
 - A second salt plate is carefully placed on top to create a thin capillary film of the liquid.
 - The "sandwich" is mounted in a sample holder in the spectrometer's beam path.
 - A background spectrum is typically run with the empty salt plates. The sample spectrum is then recorded and ratioed against the background.

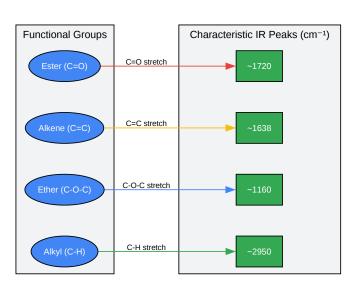
Visualization of Structure-Spectrum Correlations

The following diagram illustrates the logical relationship between the key functional groups present in the **2-Methoxyethyl methacrylate** molecule and their characteristic absorption bands in the infrared spectrum.



2-Methoxyethyl Methacrylate Structure

CH2=C(CH3)C(=O)O-CH2CH2-O-CH3



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